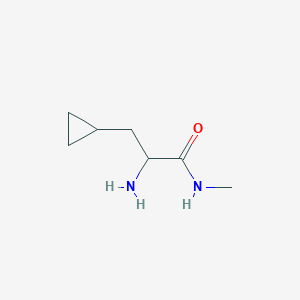

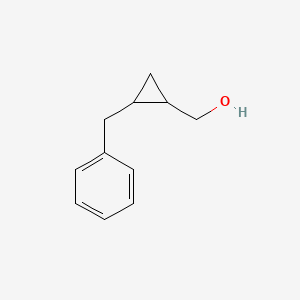

![molecular formula C21H17FN6O3S B2676794 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide CAS No. 852154-01-9](/img/structure/B2676794.png)

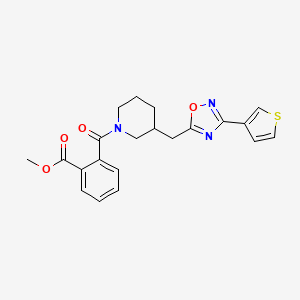

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a triazole ring, a phenyl ring, and a sulfanyl group . It’s likely that this compound has been synthesized for research purposes, possibly in the field of medicinal chemistry .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of heterocyclic rings and the addition of various functional groups .Applications De Recherche Scientifique

Antiviral Activity

A study highlighted the antiviral potential of a similar molecule, focusing on its efficacy against COVID-19. The research emphasized quantum chemical insights into the molecule's structure, revealing its ability to form stable hydrogen-bonded interactions. The molecule's antiviral potency was investigated through molecular docking against SARS-CoV-2 protein, suggesting its potential utility in combating viral infections (Mary et al., 2020).

Antimicrobial and Antifungal Applications

Another study focused on the synthesis of pyrimidine-triazole derivatives, investigating their antimicrobial activity against selected bacterial and fungal strains. This research provides insights into the compound's utility in addressing microbial infections, highlighting its relevance in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Anticancer Potential

Research into pyrimidine derivatives has shown promise in the field of cancer therapy. A particular focus has been on their synthesis and evaluation concerning antitumor activity, demonstrating the compound's relevance in developing new cancer treatments. This highlights the molecule's potential utility in oncology, offering pathways for novel therapeutic approaches (Hafez & El-Gazzar, 2017).

Tubulin Inhibition Mechanism

A series of triazolopyrimidines, closely related to the molecule , were synthesized and evaluated as anticancer agents. These compounds have a unique mechanism of inhibiting tubulin, differentiating them from other anticancer agents. This research underscores the compound's innovative approach to cancer treatment, focusing on tubulin polymerization inhibition (Zhang et al., 2007).

Propriétés

IUPAC Name |

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN6O3S/c22-13-6-8-16(9-7-13)28-17(10-15-11-18(29)25-20(31)24-15)26-27-21(28)32-12-19(30)23-14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,23,30)(H2,24,25,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRJCOSJJBIBPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

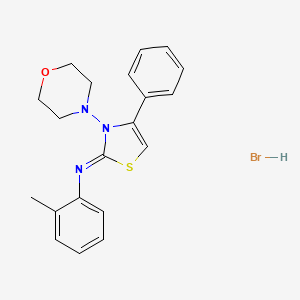

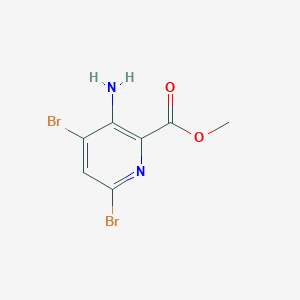

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2676712.png)

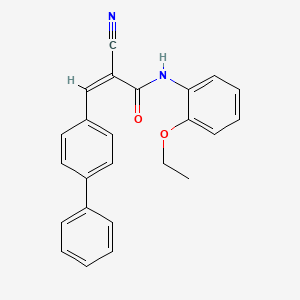

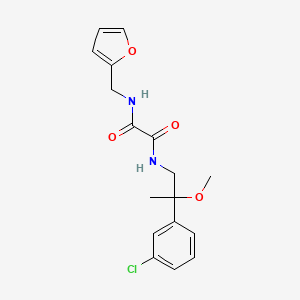

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2676727.png)

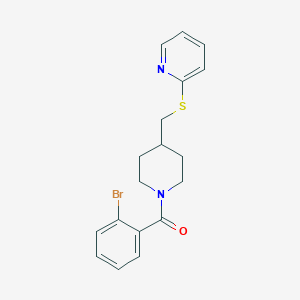

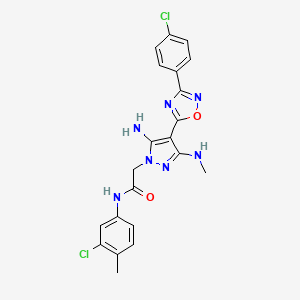

![2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2676734.png)